molecular formula C9H18N2O B15505337 1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one

1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B15505337
M. Wt: 170.25 g/mol
InChI Key: NPXQQVKSWPXMDX-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS: 1286209-20-8) is a pyrrolidine-containing ketone derivative with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . Its structure features a 3-aminopyrrolidine ring attached to a 2,2-dimethylpropan-1-one backbone. Limited data are available on its physical properties, but its structural analogs provide insights into reactivity and functional roles.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXQQVKSWPXMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine and Piperidine Derivatives

(S)-2-Amino-1-((S)-3-(Dimethylamino)pyrrolidin-1-yl)propan-1-one
  • Molecular Formula : C₁₀H₂₀N₃O
  • Molecular Weight : 185.27 g/mol
  • CAS : 1401665-89-1
  • Key Differences: This compound replaces the primary amine group in the target molecule with a dimethylamino substituent, increasing steric bulk and altering electronic properties. The (S,S)-stereochemistry may influence binding affinity in biological systems .
1-(4-Hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one
  • Structure : Features a piperidine ring with a hydroxyl group at the 4-position.
  • Synthesis : Used in carbazole-based RORγt modulators, highlighting its role in medicinal chemistry. Synthesized via NaH/DMF-mediated coupling (78.9–92.1% yield) .

Aromatic Substituted Propanones

Halogenated Aryl Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Key Features
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (3ha) C₁₁H₁₃ClO 196.67 - 80% isolated yield via decarboxylative alkylation
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one C₁₁H₁₃ClO 196.67 53226-55-4 Used in safety assessments
1-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one C₁₁H₁₂ClFO 214.67 898766-45-5 Structural analog with dual halogenation

Comparison Insight : Aryl-substituted analogs lack the heterocyclic amine moiety, prioritizing lipophilicity and halogen-dependent electronic effects. These compounds are often intermediates in organic synthesis, whereas the target molecule’s pyrrolidine group may enable hydrogen bonding in biological targets.

Heterocyclic Amine Derivatives Beyond Pyrrolidine

1-(1H-Indol-1-yl)-2,2-dimethylpropan-1-one
  • Molecular Formula: C₁₃H₁₅NO
  • Synthesis : Prepared via Et₃N/DMAP-mediated coupling, characterized by NMR (δ 8.50 ppm for indole proton) .
1-(1,4-Diazepan-1-yl)-2,2-dimethylpropan-1-one
  • Molecular Formula : C₁₀H₂₀N₂O
  • Molecular Weight : 184.28 g/mol
  • CAS : 926198-21-2
  • Structure : A seven-membered diazepane ring, offering conformational flexibility compared to pyrrolidine .

Comparison Insight : Larger heterocycles (e.g., diazepane) may enhance solubility but reduce metabolic stability. The target compound’s pyrrolidine balances rigidity and functional group density.

Piperazine and Tertiary Amide Derivatives

1-(4-Benzoylpiperazin-1-yl)-2,2-dimethylpropan-1-one
  • Structure : Combines a piperazine ring with a benzoyl group.
  • Application : Studied in manganese-mediated reductive transamidation reactions, indicating utility in amide bond transformations .

Comparison Insight : Piperazine derivatives often exhibit enhanced water solubility due to increased hydrogen bonding capacity, whereas the target compound’s primary amine may favor specific catalytic or binding interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Aminopyrrolidin-1-yl)-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a 2,2-dimethylpropanone precursor. Key steps include:
  • Catalyst Selection : Lewis acids (e.g., aluminum chloride) or organocatalysts can facilitate ketone-pyrrolidine coupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Moderate temperatures (50–80°C) balance reaction rate and side-product formation .
  • Yield Optimization : Purification via column chromatography or recrystallization improves purity. Reported yields range from 50–95%, depending on catalyst and solvent .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the aminopyrrolidine ring (δ 2.5–3.5 ppm for NH2_2 and adjacent protons) and dimethylpropanone (δ 1.0–1.2 ppm for CH3_3) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (calc. 184.25 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How does the stereochemistry of the 3-aminopyrrolidine moiety influence biological activity?

  • Methodological Answer :
  • Chiral Analysis : Use chiral HPLC or X-ray crystallography to determine stereoisomerism. For example, cis configurations (as in ) enhance binding to targets like DPP-IV due to spatial alignment .
  • Biological Assays : Compare enantiomers in enzyme inhibition assays (e.g., DPP-IV IC50_{50} values) to correlate stereochemistry with potency .

Q. What strategies can resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Control variables like buffer pH, temperature, and enzyme concentration to ensure reproducibility .
  • Purity Validation : Use HPLC (>98% purity) to exclude impurities as confounding factors .
  • Structural Analog Comparison : Cross-reference activity with structurally related compounds (e.g., tubulin inhibitors in ) to identify pharmacophore requirements .

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